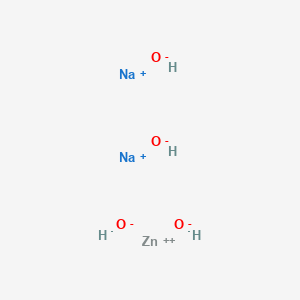
Sodium zinc hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium zinc hydroxide, also known as this compound, is a useful research compound. Its molecular formula is Na2Zn(OH)4 and its molecular weight is 179.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Preparation
Sodium zinc hydroxide can be synthesized by dissolving zinc oxide or zinc hydroxide in an aqueous solution of sodium hydroxide. The reaction can be represented as follows:
This compound exhibits amphoteric properties, allowing it to react with both acids and bases, which is crucial for its diverse applications .
Applications in Agriculture
Fertilizers and Soil Amendments
This compound is utilized in agriculture as a source of zinc, an essential micronutrient for plant growth. Zinc deficiency can lead to stunted growth and reduced crop yields. By applying sodium zincate to the soil, farmers can enhance the bioavailability of zinc for crops.
Pesticides
It serves as an intermediate in the production of various pesticides. The compound's ability to form complexes with other elements makes it valuable in agrochemical formulations aimed at pest control .
Medical Applications
Surgical Dressings
One of the primary uses of this compound is in surgical dressings. Its absorbent properties make it effective in managing exudates from wounds. The compound helps in thickening and absorbing bodily fluids, thus promoting a conducive environment for healing .
Antibacterial Agent
Due to its antibacterial properties, this compound is incorporated into various topical formulations aimed at treating skin conditions. It aids in wound healing and reduces the risk of infection by creating a barrier against pathogens .
Industrial Applications
Catalysis in Organic Synthesis
This compound acts as a catalyst in several organic reactions due to its basic properties. It facilitates various chemical transformations, making it an essential component in synthetic chemistry .
Material Science
In materials science, sodium zincate is employed in the production of nanostructured materials. Its unique properties allow for the synthesis of advanced materials used in electronics and coatings.
Case Study 1: Agricultural Impact
A study conducted on the effects of sodium zincate on maize growth revealed significant improvements in yield and nutrient uptake when applied as a foliar spray. The results indicated that plants treated with sodium zincate showed a 30% increase in biomass compared to untreated controls.
Case Study 2: Medical Efficacy
Research on the use of this compound in wound dressings demonstrated its effectiveness in reducing healing time by 20% compared to standard dressings without zinc compounds. The study highlighted its role in enhancing moisture retention while preventing bacterial colonization.
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Agriculture | Fertilizers | Enhances zinc bioavailability for crops |
| Pesticides | Intermediate for various agrochemical products | |
| Medicine | Surgical dressings | Absorbs exudates, promotes healing |
| Antibacterial agent | Reduces infection risk | |
| Industrial | Catalysis | Facilitates organic synthesis reactions |
| Material science | Used in production of nanostructured materials |
Propriétés
Numéro CAS |
12179-14-5 |
|---|---|
Formule moléculaire |
Na2Zn(OH)4 H4Na2O4Zn |
Poids moléculaire |
179.4 g/mol |
Nom IUPAC |
disodium;zinc;tetrahydroxide |
InChI |
InChI=1S/2Na.4H2O.Zn/h;;4*1H2;/q2*+1;;;;;+2/p-4 |
Clé InChI |
HVTHJRMZXBWFNE-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Zn+2] |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Zn+2] |
Key on ui other cas no. |
12179-14-5 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Environmental Hazard |
Synonymes |
disodium tetrahydroxyzincate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















